REACTION_SMILES
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[Cl:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([Si:9]([O:10][CH3:11])([O:12][CH3:13])[O:14][CH3:15])[cH:7][cH:8]1.[N-:17]=[N+:18]=[N-:19].[Na+:16]>>[CH2:2]([c:3]1[cH:4][cH:5][c:6]([Si:9]([O:10][CH3:11])([O:12][CH3:13])[O:14][CH3:15])[cH:7][cH:8]1)[N:17]=[N+:18]=[N-:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO[Si](OC)(OC)c1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CO[Si](OC)(OC)c1ccc(CN=[N+]=[N-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |